N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-methylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-methylbenzamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carbonyl group can result in the formation of an alcohol.
Scientific Research Applications
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-methylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of extracellular signal-regulated kinases 1/2 (ERK1/2), which are involved in cell proliferation and survival . The compound binds to the active site of these kinases, preventing their activation and subsequent signaling.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar structure with N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-methylbenzamide and have similar biological activities.
4-hydroxycoumarins: These compounds also contain a coumarin skeleton with a hydroxyl group at the C4 position and are known for their anticoagulant properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a coumarin and a benzamide moiety
Properties
Molecular Formula |
C17H13NO4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
N-(4-hydroxy-2-oxochromen-3-yl)-2-methylbenzamide |
InChI |
InChI=1S/C17H13NO4/c1-10-6-2-3-7-11(10)16(20)18-14-15(19)12-8-4-5-9-13(12)22-17(14)21/h2-9,19H,1H3,(H,18,20) |
InChI Key |
HMPUKIJIPLOXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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